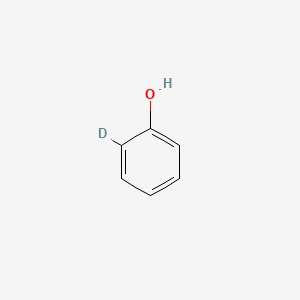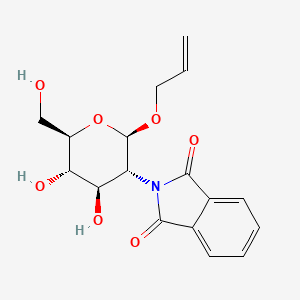![molecular formula C15H17N5O B8082780 (6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B8082780.png)
(6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylcyclopropanecarboxylate . This compound is a cyclopropane derivative, characterized by its unique three-membered ring structure with two methyl groups attached to the second carbon and a carboxylate group attached to the first carbon. This structure imparts unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylpropanoic acid with a halogenating agent, followed by cyclization. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethylcyclopropanecarboxylate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2,2-Dimethylcyclopropanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2,2-Dimethylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,2-Dimethylcyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid: Similar structure but lacks the two methyl groups.
2,2-Dimethylpropanoic acid: Similar structure but lacks the cyclopropane ring.
Cyclopropylmethyl ketone: Contains a cyclopropane ring but with different functional groups.
Uniqueness
2,2-Dimethylcyclopropanecarboxylate is unique due to its combination of a cyclopropane ring and a carboxylate group, along with the presence of two methyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-6-4-5-7-10(9)21/h4-8,19H,1-3H3,(H2,16,17,18)/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHBZJQJIHQPIR-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=C3C=CC=CC3=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C2=NC=NC(=C2/C(=C/3\C=CC=CC3=O)/N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate](/img/structure/B8082717.png)
![tert-Butyl ((1H-benzo[d][1,2,3]triazol-1-yl)((tert-butoxycarbonyl)amino)methylene)carbamate](/img/structure/B8082720.png)
![sodium;2-methoxy-5-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonate](/img/structure/B8082721.png)
![[2-(3,4-Dimethoxyphenyl)-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B8082727.png)





![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8082791.png)



